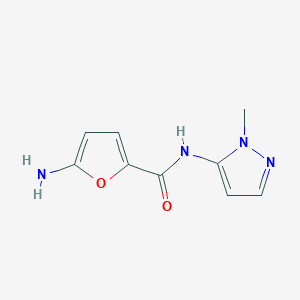

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C9H10N4O2 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

5-amino-N-(2-methylpyrazol-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C9H10N4O2/c1-13-8(4-5-11-13)12-9(14)6-2-3-7(10)15-6/h2-5H,10H2,1H3,(H,12,14) |

InChI Key |

XXUSAGPIPYCPQN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)NC(=O)C2=CC=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-5-amine Intermediate

A key precursor, 5-bromo-1-methyl-1H-pyrazol-3-amine , can be synthesized via a multi-step route avoiding hazardous reagents such as n-butyl lithium and cyanogen bromide, as disclosed in a recent patent (CN112079781A):

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl ether, -10 to 0 °C, 30 min, then 100 °C heating | 76.0 | Avoids toxic reagents, simple operation |

| 2 | Bromination of above ester with tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Acetonitrile, reflux 15 h | 55.9 | Controlled bromination on heterocycle |

| 3 | Hydrolysis of ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Ethanol, 10% NaOH, room temp, 2 h | 93.2 | Mild hydrolysis conditions |

| 4 | Conversion to tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate via reaction with azido dimethyl phosphate and tert-butyl alcohol | DMF, 100 °C, 4 h | 50.4 | Carbamate protection step |

| 5 | Deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | DCM, 50% trifluoroacetic acid, room temp, 1 h | 68.6 | Final amine intermediate |

This route is advantageous due to:

Preparation of 5-Amino-furan-2-carboxylic Acid Derivative

While direct synthesis details of 5-amino-furan-2-carboxylic acid are less documented, analogues and derivatives are commonly prepared via:

- Functionalization of furan-2-carboxylic acid derivatives.

- Amination reactions at the 5-position, often via nitration followed by reduction or direct substitution methods.

Literature on related compounds suggests that the amino group introduction on the furan ring is typically achieved before amide coupling.

Coupling to Form 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

The final step involves amide bond formation between the amino group of the pyrazolyl amine and the carboxylic acid (or activated ester) of the furan derivative.

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Reaction conditions: mild heating in polar aprotic solvents (e.g., DMF, DCM) with base catalysts.

- Purification by recrystallization or chromatography.

This step requires careful control of pH, temperature, and solvent to maximize yield and purity.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine | -10 to 100 °C | 76.0 | Condensation reaction |

| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus | Reflux, 15 h | 55.9 | Bromination |

| 3 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | NaOH, ethanol | Room temp, 2 h | 93.2 | Hydrolysis |

| 4 | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate, tert-butyl alcohol | 100 °C, 4 h | 50.4 | Carbamate formation |

| 5 | 5-Bromo-1-methyl-1H-pyrazol-3-amine | Trifluoroacetic acid, DCM | Room temp, 1 h | 68.6 | Deprotection |

| 6 | This compound | Coupling reagents (e.g., EDC) | Mild heating, polar solvent | Variable | Amide bond formation |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity of intermediates and final product.

- Mass Spectrometry (MS): Molecular weight verification.

- Thin Layer Chromatography (TLC): Reaction monitoring.

- High-Performance Liquid Chromatography (HPLC): Purity assessment.

- Melting Point Determination: Physical characterization of crystalline products.

Research Findings and Notes

- The synthetic route described in patent CN112079781A offers a safer, scalable, and cost-effective method for preparing the pyrazolyl amine intermediate, a critical building block for the target compound.

- The coupling step to form the amide bond is standard in medicinal chemistry and requires optimization depending on the specific substrates and desired purity.

- Avoidance of hazardous reagents and harsh conditions is a priority in modern synthetic protocols, reflected in the described methods.

- The overall synthetic strategy is modular, allowing for potential analog synthesis by varying substituents on the pyrazole or furan rings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide with structurally related furan-carboxamide derivatives, focusing on synthesis, spectral properties, and functional group effects.

Key Observations :

- Substituent Effects: The target compound’s 5-amino group contrasts with nitro substituents in analogs like 21 and 22a, which are electron-withdrawing and may reduce solubility or alter reactivity. The amino group likely enhances hydrophilicity and hydrogen-bonding capacity .

- Synthetic Complexity: Compound 21 required column chromatography for purification and achieved a moderate yield (42%), suggesting that the target compound’s synthesis might demand similar optimization, especially due to the amino group’s sensitivity .

Physicochemical and Spectral Properties

| Property | Target Compound (Inferred) | Compound 21 | Compound 22a (Inferred) |

|---|---|---|---|

| Melting Point | Likely <297°C (amino vs. nitro effects) | 297°C | Not reported |

| IR Spectroscopy | N-H stretches (~3300 cm⁻¹) | NH, NH₂, C=O, NO₂ peaks | NO₂, C=O peaks |

| NMR | Pyrazole-H (δ ~6–8 ppm) | Thiophene-H (δ ~6.5–7.5 ppm) | Cyclohexyl-H (δ ~1–2.5 ppm) |

| Mass Spectrometry | Molecular ion ~250–300 Da (estimated) | LRMS/HRMS confirmed M+ = ~323 Da | Not reported |

Key Observations :

- Thermal Stability: Compound 21’s high melting point (297°C) suggests nitro groups and rigid heterocycles enhance stability. The target compound’s amino group may lower this due to reduced symmetry .

- Spectral Differentiation: The amino group in the target compound would produce distinct N-H stretches in IR and downfield shifts in NMR compared to nitro analogs. Thiourea-linked compounds (e.g., ) show additional S-H or C=S vibrations .

Biological Activity

5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound characterized by its unique combination of a furan ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.23 g/mol. The presence of an amino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various pathogens.

| Compound | MIC (μg/mL) | Notable Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Active against Staphylococcus aureus and Staphylococcus epidermidis |

| 4a | 0.15 | Effective against Gram-positive bacteria |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on different cancer cell lines.

These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Studies have suggested that the compound may inhibit key pathways involved in cell growth and survival in cancer cells.

Case Studies

Recent advancements in drug design have highlighted the role of pyrazole derivatives in cancer therapy. For example, compounds structurally related to this compound have shown promising results in preclinical studies:

- N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives demonstrated potent anticancer activity against A549 cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide and its analogs?

- Methodology : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted pyrazole amines. For example:

- Step 1 : Activate the furan-2-carboxylic acid using coupling agents like EDCI/HOBt or POCl₃ (for chloroformylation) to form an intermediate acyl chloride.

- Step 2 : React with 1-methyl-1H-pyrazol-5-amine under basic conditions (e.g., DIPEA in DMF) to form the carboxamide bond .

- Step 3 : Purify via column chromatography and verify purity using HPLC (>95%).

Q. How are structural and purity analyses conducted for this compound?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic peaks (e.g., furan C=O at ~160-170 ppm, pyrazole NH at ~10 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₁N₃O₂: 206.0926) .

- Melting Point : Sharp melting points (e.g., 178–247°C for analogs) indicate crystalline purity .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

- Protocol :

- MIC Testing : Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Comparative Analysis : Compare activity to nitrofurantoin analogs, noting substituent-dependent efficacy (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Key Modifications :

- Furan Substituents : Introducing electron-deficient groups (e.g., nitro, halogen) at the 5-position of furan improves antimicrobial activity by enhancing electrophilicity .

- Pyrazole Modifications : Methyl substitution at the pyrazole N1 position reduces steric hindrance, improving binding to bacterial targets .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Crystallographic Challenges :

- Twinned Crystals : Common due to flexible substituents; use SHELXD/SHELXE for twin refinement .

- Disorder in the Pyrazole Ring : Apply restraints in SHELXL to model partial occupancy or thermal motion .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

- Case Study : If in vitro MIC values do not translate to in vivo models (e.g., murine infection):

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .

- Formulation Adjustments : Use nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .

Q. What computational methods support the design of derivatives with improved selectivity?

- Approaches :

- Pharmacophore Modeling : Identify essential hydrogen bond donors/acceptors (e.g., furan carbonyl and pyrazole NH) using software like Schrödinger .

- ADMET Prediction : Use QikProp to optimize logP (<3) and reduce hepatotoxicity risks .

Methodological Tables

Table 1 : Representative Synthetic Yields and Characterization Data for Analogs

| Substituent on Furan | Yield (%) | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) |

|---|---|---|---|

| -NO₂ | 75 | 8.25 (s, 1H) | 251.0652 |

| -Cl | 68 | 7.90 (d, 1H) | 240.0435 |

Table 2 : Comparative MIC Values Against S. aureus

| Compound | MIC (µg/mL) |

|---|---|

| Target Compound | 8 |

| Nitrofurantoin | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.